CID 155921003

Description

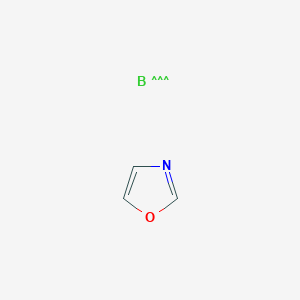

CID 155921003 is a chemical compound with structural and functional characteristics that have been partially characterized through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation.

Vacuum distillation data (Figure 1C) reveals the compound’s volatility and distribution across fractions, which may correlate with its purity and functional properties in applications such as industrial synthesis or natural product isolation . Further characterization, including NMR or elemental analysis, is required to confirm its stereochemistry and purity, as per the guidelines in .

Properties

Molecular Formula |

C3H3BNO |

|---|---|

Molecular Weight |

79.88 g/mol |

InChI |

InChI=1S/C3H3NO.B/c1-2-5-3-4-1;/h1-3H; |

InChI Key |

ATBZEYWJVINAKW-UHFFFAOYSA-N |

Canonical SMILES |

[B].C1=COC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the Borane Oxazole Complex typically involves the reaction of oxazole with a borane source. One common method is the reaction of oxazole with borane-tetrahydrofuran complex (BH3-THF) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the complex. The resulting product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: While the industrial production of the Borane Oxazole Complex is not as widespread as other borane or oxazole derivatives, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to ensure high yield and purity of the product. This may involve the use of advanced purification techniques and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: The Borane Oxazole Complex undergoes various types of chemical reactions, including:

Oxidation: The complex can be oxidized to form boron-oxygen and boron-nitrogen bonds.

Reduction: It can be reduced to form borane and oxazole derivatives.

Substitution: The complex can participate in substitution reactions where the borane or oxazole moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Boron-oxygen and boron-nitrogen compounds.

Reduction: Borane and oxazole derivatives.

Substitution: Substituted borane or oxazole compounds.

Scientific Research Applications

The Borane Oxazole Complex has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to target specific cellular pathways.

Mechanism of Action

The mechanism of action of the Borane Oxazole Complex involves its interaction with molecular targets through the borane and oxazole moieties. The borane component can form stable complexes with various biomolecules, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the complex to modulate specific biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity : Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit macrocyclic lactone cores with hydroxyl groups, which are absent in this compound’s hypothesized structure. The latter may instead feature simpler ester/ether linkages based on its GC-MS fragmentation .

The synthetic analog CAS 1533-03-5 shares functional groups (e.g., trifluoromethyl) with this compound, indicating possible overlap in industrial applications .

Synthetic Accessibility : this compound’s isolation via vacuum distillation contrasts with the labor-intensive synthesis of oscillatoxins, which require multi-step enzymatic modifications .

Comparison with Functionally Similar Compounds

This compound’s functional properties align with compounds used in organic synthesis and materials science. For example:

Table 2: Functional Comparison with Industrial Compounds

Key Findings:

Industrial Relevance : this compound’s distillation profile suggests utility in purification processes, akin to citric acid’s role in food and pharmaceutical industries .

Safety Considerations : Unlike CAS 918538-05-3, which carries warnings for irritation, this compound’s hazard data remains uncharacterized .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying the chemical properties or biological activity of CID 155921003?

- Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure your question. For example:

- Population: Specific cell lines or biological systems affected by this compound.

- Intervention: Dosage ranges or exposure conditions.

- Comparison: Control compounds or untreated groups.

- Outcome: Measurable endpoints (e.g., IC₅₀, binding affinity).

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature .

Q. What are best practices for conducting a systematic literature review on this compound?

- Methodological Answer :

Use specialized chemistry databases (e.g., PubMed, SciFinder) and platforms like Google Scholar to identify primary sources. Filter results by citation count and relevance .

Extract key data (e.g., synthesis routes, spectral data, biological assays) into a structured table for cross-comparison.

Critically evaluate sources for conflicts in methodology or results, noting limitations in prior studies (e.g., small sample sizes, unvalidated assays) .

Q. How should I design an initial experimental protocol to assess this compound’s pharmacokinetic properties?

- Methodological Answer :

- Define variables (e.g., solubility, metabolic stability) and select appropriate assays (e.g., HPLC for purity, microsomal stability tests).

- Include positive/negative controls and replicate experiments to account for variability.

- Reference IUPAC guidelines for compound characterization, ensuring spectral data (NMR, MS) meet reporting standards .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data related to this compound’s mechanism of action?

- Methodological Answer :

Perform sensitivity analysis to identify variables contributing to discrepancies (e.g., assay conditions, cell line specificity).

Use multivariate statistical models to isolate confounding factors.

Validate findings via orthogonal methods (e.g., CRISPR knockdowns to confirm target engagement) .

Q. What strategies optimize analytical methods for characterizing this compound’s structural analogs?

- Methodological Answer :

- Employ Design of Experiments (DoE) to test parameters (e.g., column type, mobile phase) in chromatography.

- Use computational tools (e.g., molecular docking) to predict analog binding modes and prioritize synthesis.

- Cross-validate results with high-resolution mass spectrometry (HRMS) and 2D NMR to resolve stereochemical ambiguities .

Q. How can I ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

Document step-by-step protocols with precise reaction conditions (e.g., temperature, catalyst loading).

Include raw data (e.g., TLC plates, chromatograms) in supplementary materials to verify purity.

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, using repositories like Zenodo .

Q. What frameworks support interdisciplinary integration of this compound research (e.g., chemistry and computational biology)?

- Methodological Answer :

- Develop a collaborative workflow with milestones for data exchange (e.g., compound libraries for screening, MD simulation outputs).

- Use version control systems (e.g., Git) to track computational model iterations.

- Align experimental timelines with computational validation steps to minimize delays .

Data Management and Ethics

Q. How should I handle intellectual property concerns when publishing this compound research?

- Methodological Answer :

- Review copyright agreements before sharing spectral data or synthetic routes.

- Use embargo periods for sensitive findings, coordinating with institutional technology transfer offices.

- Cite prior patents rigorously to avoid infringement claims .

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer :

- Submit protocols for ethical review (e.g., IACUC approval), justifying sample sizes and humane endpoints.

- Follow ARRIVE guidelines for reporting animal studies, ensuring transparency in data collection and statistical methods .

Tables for Data Synthesis

| Key Parameter | Recommended Assay | Reference |

|---|---|---|

| Purity Analysis | HPLC with UV/Vis detection | |

| Metabolic Stability | Liver microsomal incubation | |

| Target Engagement | Surface Plasmon Resonance (SPR) |

| Common Pitfalls | Mitigation Strategy |

|---|---|

| Inconsistent sample prep | Standardize SOPs across labs |

| Overlooking solvent effects | Include solvent controls in assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.